Drosocin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

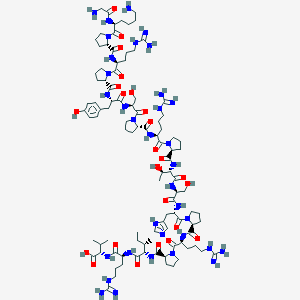

Drosocin is a small antimicrobial peptide that is found in the fruit fly Drosophila melanogaster. It is a member of the cecropin family of peptides, which are known for their antimicrobial activity against a wide range of bacteria and fungi. This compound has been the subject of intense scientific research over the past few decades due to its potential applications in the field of medicine.

Wirkmechanismus

Drosocin exerts its antimicrobial activity by disrupting the cell membrane of bacteria and fungi. It binds to the negatively charged phospholipids in the membrane, causing destabilization and ultimately leading to cell death. This compound also has the ability to penetrate the cell membrane and enter the cytoplasm of the pathogen, where it can further disrupt cellular processes.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects on both the pathogen and the host. It can induce the production of reactive oxygen species in bacteria, leading to oxidative stress and cell death. This compound also has immunomodulatory effects, stimulating the production of antimicrobial peptides and cytokines in the host.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of drosocin as a research tool is its low toxicity to mammalian cells, making it a safe and effective antimicrobial agent for use in the laboratory. However, the production of this compound can be difficult and time-consuming, limiting its widespread use in research.

Zukünftige Richtungen

There are a number of potential future directions for research on drosocin. One area of interest is the development of this compound-based therapeutics for the treatment of bacterial and fungal infections. Another potential application is the use of this compound as a research tool for studying membrane biology and the mechanisms of antimicrobial peptide action. Additionally, there is ongoing research into the genetic regulation of this compound expression and the development of new methods for synthesizing and producing this compound in the laboratory.

Synthesemethoden

Drosocin is synthesized in the fat body of the fruit fly in response to bacterial or fungal infection. The gene encoding this compound is transcribed into mRNA, which is then translated into the peptide by ribosomes. The peptide is then processed and secreted into the hemolymph, where it can exert its antimicrobial activity.

Wissenschaftliche Forschungsanwendungen

Drosocin has been studied extensively for its potential applications in the treatment of bacterial and fungal infections. It has been shown to have broad-spectrum activity against a wide range of pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. This compound has also been shown to have low toxicity to mammalian cells, making it a promising candidate for further development as a therapeutic agent.

Eigenschaften

CAS-Nummer |

149924-99-2 |

|---|---|

Molekularformel |

C201H321N67O51 |

Molekulargewicht |

2198.5 g/mol |

IUPAC-Name |

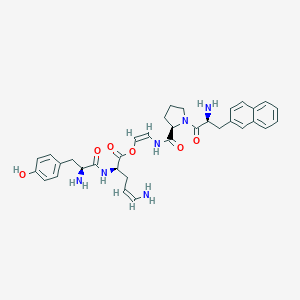

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C98H160N34O24/c1-6-53(4)75(86(147)116-58(20-9-35-110-95(101)102)77(138)124-74(52(2)3)94(155)156)125-84(145)71-28-17-41-129(71)90(151)61(22-11-37-112-97(105)106)118-81(142)68-25-15-43-131(68)92(153)64(46-56-48-109-51-114-56)121-79(140)65(49-133)122-87(148)76(54(5)135)126-85(146)72-29-18-42-130(72)91(152)62(23-12-38-113-98(107)108)119-82(143)69-26-16-44-132(69)93(154)66(50-134)123-78(139)63(45-55-30-32-57(136)33-31-55)120-83(144)70-27-14-40-128(70)89(150)60(21-10-36-111-96(103)104)117-80(141)67-24-13-39-127(67)88(149)59(19-7-8-34-99)115-73(137)47-100/h30-33,48,51-54,58-72,74-76,133-136H,6-29,34-47,49-50,99-100H2,1-5H3,(H,109,114)(H,115,137)(H,116,147)(H,117,141)(H,118,142)(H,119,143)(H,120,144)(H,121,140)(H,122,148)(H,123,139)(H,124,138)(H,125,145)(H,126,146)(H,155,156)(H4,101,102,110)(H4,103,104,111)(H4,105,106,112)(H4,107,108,113)/t53-,54+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-/m0/s1 |

InChI-Schlüssel |

NRRWQFGMQBIGRJ-AXGRSTHOSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)CN |

SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)CN |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)CN |

Andere CAS-Nummern |

149924-99-2 |

Sequenz |

GKPRPYSPRPTSHPRPIRV |

Synonyme |

drosocin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B118271.png)

![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)